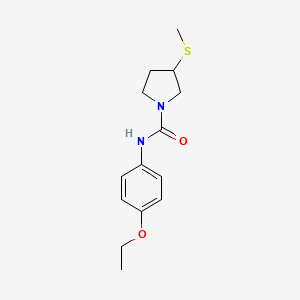
N-(4-Ethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPC belongs to the class of pyrrolidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. EPPC has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. EPPC has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects in the body. In cancer research, EPPC has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, EPPC has been shown to reduce oxidative stress and inflammation in the brain. In pain management, EPPC has been studied for its potential analgesic effects, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPPC in lab experiments is its potential therapeutic properties in various fields of research. EPPC has shown promising results in inhibiting the growth and proliferation of cancer cells, protecting against neurodegenerative diseases, and potentially providing analgesic effects. However, a limitation of using EPPC in lab experiments is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on EPPC. One direction is to further investigate its potential therapeutic properties in cancer treatment, neuroprotection, and pain management. Another direction is to study the toxicity and potential side effects of EPPC, as well as its pharmacokinetics and pharmacodynamics. Additionally, future research could explore the potential use of EPPC in combination with other compounds or therapies for enhanced therapeutic effects.
Synthesemethoden
EPPC can be synthesized through a multistep process involving the reaction of 4-ethoxybenzaldehyde with thioacetamide, followed by the reaction of the resulting intermediate with 3-methylpyrrolidine-1-carboxylic acid. The final product is obtained through purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
EPPC has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neuroprotection, and pain management. In cancer research, EPPC has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, EPPC has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases. In pain management, EPPC has been studied for its potential analgesic effects.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-18-12-6-4-11(5-7-12)15-14(17)16-9-8-13(10-16)19-2/h4-7,13H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRRNAVSQSWXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2434603.png)
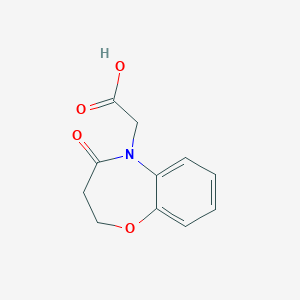
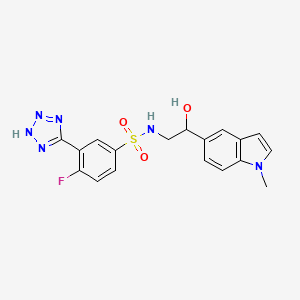
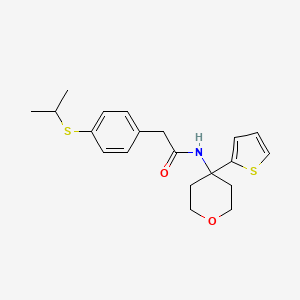
![N-[4-[(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B2434611.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

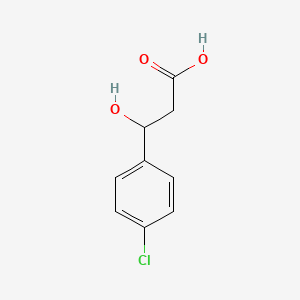
![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)
![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)